molecular formula C4H8O4 B031557 2,3-Dihydroxy-2-methylpropanoic acid CAS No. 21620-60-0

2,3-Dihydroxy-2-methylpropanoic acid

Cat. No. B031557
CAS RN: 21620-60-0
M. Wt: 120.1 g/mol
InChI Key: DGADNPLBVRLJGD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 2,3-dihydroxy-2-methylpropanoic acid often involves green, eco-sustainable processes or enantioselective methods. For instance, 3-hydroxypropanoic acid, a structurally related compound, is synthesized through eco-sustainable processes highlighting the potential of catalytic chemical methods (C. Pina, E. Falletta, M. Rossi, 2011). Enantioselective synthesis methods have also been developed, such as the synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic acid starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (M. Alonso, F. Santacana, Llorenç Rafecas, A. Riera, 2005).

Molecular Structure Analysis Detailed studies on molecular structures related to 2,3-dihydroxy-2-methylpropanoic acid involve analyses such as vibrational spectroscopy and normal coordinate analysis. For example, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid was studied using ab initio HF and DFT methods, which helped in understanding the molecular structure and vibrational frequencies (A. Prabakaran, S. Muthu, 2012).

Chemical Reactions and Properties Chemical reactions involving 2,3-dihydroxy-2-methylpropanoic acid derivatives or related compounds can include oxidation processes. For instance, 3-hydroxypropanoic acid can be produced through the oxidation of levulinic acid, a biomass-derived platform chemical, with hydrogen peroxide under specific conditions (Linglin Wu, S. Dutta, M. Mascal, 2015).

Physical Properties Analysis Physical properties such as solubility, melting point, and phase behavior are critical in the synthesis and application of chemical compounds. The optical resolution and phase behavior analysis of related compounds can reveal significant insights into their physical properties and potential applications (T. Shiraiwa, Masahiro Suzuki, Y. Sakai, H. Nagasawa, Kazuhiro Takatani, Daisuke Noshi, K. Yamanashi, 2002).

Scientific Research Applications

  • Enantioselective Synthesis : One study highlights a highly enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters using ruthenium-SYNPHOS®-catalyzed hydrogenation, offering valuable building blocks for synthetic applications (Jeulin et al., 2007).

  • Biocatalytic Transesterification : Another research found that butanoic anhydride is an effective acylating agent for selective and efficient biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates (Kumar et al., 2015).

  • Hydrothermal Degradation : Hydrothermal degradation of related compounds can produce significant amounts of methylglyoxal, a compound with various applications (Bonn et al., 1985).

  • Synthesis of β-Hydroxy-α-Amino Acids : Research has shown that enantiopure β-hydroxy-α-amino esters can be used in the synthesis of specific diastereoisomers of amino acids (Davies et al., 2013).

  • Eco-Sustainable Processes : Advances in eco-sustainable processes have been made for producing 3-hydroxypropanoic acid, a compound with potential in organic synthesis and polymer production (Pina et al., 2011).

  • Anti-Inflammatory Activity : Certain synthesized compounds with a structure similar to 2,3-Dihydroxy-2-methylpropanoic acid have shown significant anti-inflammatory activity (Dilber et al., 2008).

  • Metastable Decompositions : Studies have also explored the unimolecular metastable decompositions of ionized 2-hydroxy-2-methylpropanoic acid and its methyl ester (Takahashi et al., 1999).

  • Complex Species Formation : Research has been conducted on the formation constants of complex species formed between divalent transition metals and anions of 2,3-dihydroxy-2-methylpropanoato (Powell & Kulprathipanja, 1974).

Safety And Hazards

The safety information for 2,3-Dihydroxy-2-methylpropanoic acid includes hazard statements H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,3-dihydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGADNPLBVRLJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865002
Record name 2,3-Dihydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name A,b-Dihydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,3-Dihydroxy-2-methylpropanoic acid

CAS RN

21620-60-0
Record name 2-Methylglyceric acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,3-dihydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021620600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-2-methylpropanoic acid
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Record name 2,3-dihydroxy-2-methylpropanoic acid
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Record name A,b-Dihydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
FL Shore, GU Yuen - The Journal of Organic Chemistry, 1972 - ACS Publications
The chemical transformation of (S)-(+)-atrolactic acid to methyl 3-0-acetyl-(fi)-2, 3-dihydroxy-2-methylpropanoate (1),[a] 23D—9.5, gives an absolute configuration in agreement with the …
Number of citations: 8 pubs.acs.org
JE Powell, S Kulprathipanja - Inorganica Chimica Acta, 1974 - Elsevier
Stability constants of the complex species formed between Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) and the anions of 2,3-dihydroxy-2-methylpropanoic acid and 2,3-dihydroxy-2-…
Number of citations: 3 www.sciencedirect.com
KA Schellenberg, J Shaeffer, RK Nichols… - Nucleic Acids …, 1981 - academic.oup.com
Irradiation of aqueous solutions of native calf thymus DNA with x-rays produced functional groups that reacted with sodium borohydride. The DNA was labeled with tritium from NaB 3 H …
Number of citations: 8 academic.oup.com
T Otto, B Stieger, P Mettke… - The Journal of Physical …, 2017 - ACS Publications
The dihydroxycarbonyls 3,4-dihydroxy-2-butanone (DHBO) and 2,3-dihydroxy-2-methylpropanal (DHMP) formed from isoprene oxidation products in the atmospheric gas phase under …
Number of citations: 27 pubs.acs.org
JD Crum - Advances in Carbohydrate Chemistry, 1958 - Elsevier
Publisher Summary This chapter discusses the four-carbon saccharinic acids. When an aqueous solution of a carbohydrate is treated with a base, carbohydrate substances known as “…
Number of citations: 6 www.sciencedirect.com
EO Edney, TE Kleindienst, M Jaoui… - Atmospheric …, 2005 - Elsevier
Recent observations in ambient PM 2.5 of 2-methylthreitol, 2-methylerythritol and 2-methylglyceric acid, proposed isoprene oxidation products, suggest the contribution of isoprene to …
Number of citations: 451 www.sciencedirect.com
EE Leutzinger, T Meguro, LB Townsend… - The Journal of …, 1972 - ACS Publications
The acid-catalyzed fusion of 3, 4, 6-tri-0-acetyl-D-glucal (I) and 2-acetamido-6-chloropurine has furnished the a and ß anomers of 2-acetamido-6-chloro-9-(4, 6-di-0-acetyI-2, 3-dideoxy-…
Number of citations: 0 pubs.acs.org
C von Sonntag, HP Schuchmann - Methods in enzymology, 1990 - Elsevier
Publisher Summary This chapter discusses the methods to detect radical-mediated DNA damage in presence of oxygen. Radical-mediated DNA damage is caused by ionizing radiation …
Number of citations: 24 www.sciencedirect.com
S Tachibana, K Watanabe, M Konishi - Journal of bioscience and …, 2019 - Elsevier
Bioprocess stability depends on the variety of yeast extract, which varies from lot-to-lots and between brands, thereby leading to variable bacterial growth and productivity in …
Number of citations: 22 www.sciencedirect.com
A Avenoza, C Cativiela, F Corzana, JM Peregrina… - Tetrahedron …, 2001 - Elsevier
This report describes the synthesis of enantiomerically pure (S)- and (R)-α-methylserines on a multigram scale, starting from the Weinreb amide of 2-methyl-2-propenoic acid and using …
Number of citations: 63 www.sciencedirect.com

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